molecular formula C26H34ClN3O3 B4077100 2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide

2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide

Cat. No. B4077100
M. Wt: 472.0 g/mol
InChI Key: IYBRSQKYFBWCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain neurotransmitters that are involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide have been studied extensively. It has been shown to have potent anti-cancer, anti-inflammatory, and analgesic effects. It may also have other effects on the body, such as altering the levels of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide in lab experiments is its potent anti-cancer, anti-inflammatory, and analgesic effects. This makes it a potential candidate for the development of new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide. One direction is to further investigate its mechanism of action and how it interacts with different enzymes and neurotransmitters in the body. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of this compound for different conditions.

Scientific Research Applications

The scientific research application of 2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide is primarily focused on its potential as a therapeutic agent. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O3/c1-5-6-25(32)30-15-13-29(14-16-30)23-12-9-20(17-22(23)27)28-24(31)18-33-21-10-7-19(8-11-21)26(2,3)4/h7-12,17H,5-6,13-16,18H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBRSQKYFBWCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.